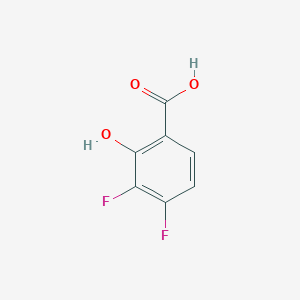

3,4-Difluoro-2-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOOBUWKTOCYKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374262 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189283-51-0 | |

| Record name | 3,4-difluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 189283-51-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the primary synthetic pathway for producing this compound, a valuable fluorinated aromatic compound. The guide focuses on a well-documented method and explores a potential alternative route, offering detailed experimental protocols, quantitative data, and process visualizations to support laboratory-scale synthesis and research.

The most direct and documented method for synthesizing this compound involves the nucleophilic aromatic substitution of a fluorine atom on a trifluorinated precursor. This approach leverages the electron-withdrawing nature of the existing fluorine atoms and the carboxyl group to facilitate substitution by a hydroxyl group.

Data Presentation: Synthesis from 2,3,4-Trifluorobenzoic Acid

The following table summarizes the quantitative data for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Hydroxylation | 2,3,4-Trifluorobenzoic Acid | Sodium Hydroxide (NaOH) | Dimethylimidazolidinone | 120 | 2 | 73.4 | 174-177 |

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]

This protocol details the conversion of 2,3,4-trifluorobenzoic acid to this compound.

Materials:

-

2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)

-

Solid Sodium Hydroxide (4.52 g, 113 mmol)

-

Dimethylimidazolidinone (10 mL)

-

2N Hydrochloric Acid (approx. 7.5 mL)

-

Ice bath

-

Reaction flask and stirrer

-

Heating mantle

-

Filtration apparatus

-

TLC monitoring equipment

Procedure:

-

In a reaction flask equipped with a stirrer, dissolve 2,3,4-trifluorobenzoic acid (5.0 g) in dimethylimidazolidinone (10 mL).

-

Cool the solution in an ice bath while stirring.

-

Add solid sodium hydroxide (4.52 g) batchwise to the cooled solution, maintaining a low temperature.

-

After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture to a pH of 5-6 by adding 2N hydrochloric acid.

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the collected solid with excess water.

-

Dry the final product to yield this compound (3.6 g, 73.4% yield).

Product Characterization:

-

Melting Point: 174-177 °C[1]

-

¹H-NMR (400 MHz, DMSO-d6): δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)[1]

-

IR (KBr): 3208.9 cm⁻¹ (OH), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O)[1]

Synthesis Workflow Visualization

References

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, also known as 3,4-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid. Its structural features, including the carboxylic acid group, a hydroxyl group, and two fluorine atoms on the benzene ring, suggest its potential for use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The fluorine substituents can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an interesting candidate for drug discovery and material science applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

The known quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Melting Point | 177-179 °C | [3] |

| Boiling Point | 281.5 °C at 760 mmHg | [3] |

| Density | 1.6 g/cm³ | [3] |

| XlogP (Predicted) | 2.0 | [4] |

| CAS Number | 189283-51-0 | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of this compound was determined as part of its synthesis and characterization.[5] A common method for this determination is as follows:

-

Sample Preparation: A small, dry sample of the crystalline compound is packed into a capillary tube.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased.

-

Observation: The temperature range at which the substance begins to melt and becomes completely liquid is recorded as the melting point.[5]

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa value is a critical parameter that influences the ionization state of a molecule at a given pH, affecting its solubility, absorption, and biological activity. A standard method for pKa determination is potentiometric titration.

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.[6]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base, such as 0.1 M sodium hydroxide, is added in small, precise increments using a burette.[6]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[6]

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a fundamental property that impacts drug formulation and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature shaker bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The shake-flask method is the traditional approach for its determination.

-

Solvent Saturation: Equal volumes of 1-octanol and water (or a suitable buffer) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Compound Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A measured volume of the solution is mixed with a measured volume of the other saturated phase in a sealed flask.

-

Equilibration: The flask is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Biological Activity Context

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to salicylic acid and other fluorinated aromatic compounds suggests potential for biological relevance. Difluorinated salicylate derivatives are explored as potential inhibitors of bacterial enzymes, indicating that this compound could be a scaffold for developing new antimicrobial agents.[7] Further research is warranted to elucidate its specific biological targets and potential therapeutic applications. The physicochemical properties detailed in this guide are fundamental to any such investigation, as they will govern the compound's behavior in biological systems.

References

- 1. This compound [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. 3,4-Difluorosalicylic acid | CAS#:189283-51-0 | Chemsrc [chemsrc.com]

- 4. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 189283-51-0 [chemicalbook.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a molecule of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms to the aromatic ring can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, supported by experimental data and theoretical insights.

Molecular Structure and Conformation

The structural characteristics of this compound have been elucidated through single-crystal X-ray diffraction, revealing a largely planar conformation in the solid state. This planarity is a key feature, influencing its packing in the crystal lattice and its potential interactions with biological macromolecules.

Solid-State Conformation from X-ray Crystallography

The definitive solid-state structure of this compound was determined by single-crystal X-ray diffraction. The analysis reveals that the molecule is essentially planar. A significant feature of its solid-state conformation is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. This interaction contributes to the planarity of the molecule.

In the crystal lattice, the molecules form inversion dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[1] These dimers are further linked by weaker C-H···O and C-H···F hydrogen bonds, creating sheets that are stacked and held together by π–π interactions.[1]

Table 1: Key Crystallographic and Structural Features

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Intramolecular Hydrogen Bond | O—H···O |

| Intermolecular Interactions | O—H···O hydrogen bonds (forming R²₂(8) ring motifs), C—H···O and C—H···F hydrogen bonds, π–π stacking |

| Inter-centroid distance (π–π stacking) | 3.7817 (9) Å[1] |

Theoretical Conformation

Computational studies, typically employing Density Functional Theory (DFT), are invaluable for understanding the conformational preferences of molecules in the gas phase or in solution, which can differ from the solid-state structure. For substituted salicylic acids, DFT calculations are used to optimize the molecular geometry and determine the most stable conformers.[2][3]

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl and carboxylic acid groups. The intramolecular hydrogen bond observed in the solid state is also predicted to be a key feature in the gas-phase and in non-polar solvents, leading to a planar, low-energy conformation.

Spectroscopic Data

Spectroscopic techniques provide valuable information about the chemical environment and bonding within the this compound molecule.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) | [4] |

| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a fluorine atom in a more highly fluorinated precursor.[4]

Protocol:

-

To a solution of 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone, solid sodium hydroxide is added portion-wise under cooling.

-

The reaction mixture is then heated to 120 °C for 2 hours, with the reaction progress monitored by thin-layer chromatography.

-

After cooling to room temperature, the mixture is acidified with hydrochloric acid to a pH of 5-6.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound as a white solid.[4]

X-ray Crystallography

The determination of the solid-state structure of this compound is achieved through single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent, such as ethanol.

-

Data Collection: A selected crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.

Computational Analysis

The theoretical conformation and electronic properties of this compound can be investigated using computational chemistry methods.

Protocol (Typical DFT Workflow):

-

Structure Building: The 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)).[2]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

Property Calculation: Various molecular properties, such as electronic energies, orbital distributions (HOMO/LUMO), and electrostatic potential, can then be calculated.

Biological Activity and Potential Signaling Pathway

Fluorinated benzoic acid derivatives, particularly those related to salicylic acid, have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The COX enzymes (COX-1 and COX-2) are key to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[5] The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced side effects.[5]

Based on the structural similarity of this compound to other fluorinated anti-inflammatory agents, a plausible mechanism of action is the inhibition of the COX-2 pathway.

Conclusion

This compound possesses a well-defined planar structure in the solid state, stabilized by a strong intramolecular hydrogen bond. This structural rigidity, combined with the electronic effects of the fluorine substituents, makes it an interesting candidate for further investigation in drug discovery and materials science. The potential for this molecule and its derivatives to act as inhibitors of key enzymes in inflammatory pathways, such as COX-2, highlights the importance of understanding its molecular structure and conformation for the rational design of new therapeutic agents. Further computational and experimental studies will be crucial to fully elucidate its conformational dynamics in different environments and to explore its full range of biological activities.

References

- 1. This compound | 189283-51-0 [sigmaaldrich.com]

- 2. 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. This compound | 189283-51-0 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: 3,4-Difluoro-2-hydroxybenzoic Acid (CAS 189283-51-0)

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 3,4-Difluoro-2-hydroxybenzoic acid (CAS number 189283-51-0). Also known as 3,4-difluorosalicylic acid, this compound is a crucial intermediate in the synthesis of complex organic molecules, most notably in the development of fluoroquinolone antibiotics.[1] The presence of fluorine atoms in its structure is a key feature, often contributing to enhanced metabolic stability and bioavailability in the final active pharmaceutical ingredients.[1]

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 189283-51-0 |

| Synonyms | 3,4-Difluorosalicylic acid |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol |

| Melting Point | 177-179 °C[1] |

| Boiling Point | 282 °C |

| Density | 1.600 g/cm³ |

| Flash Point | 124 °C |

| Appearance | White to off-white crystalline solid |

Spectroscopic and Analytical Data

Structural elucidation of this compound is confirmed by the following spectroscopic data.[2]

| Analytical Method | Spectroscopic Data |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |

| Infrared (IR) (KBr) | 3208.9 cm⁻¹ (O-H stretch), 1654.1 cm⁻¹ (C=O stretch), 1625.7 cm⁻¹ (C=C aromatic stretch), 1315.2 cm⁻¹ (C-O stretch) |

Synthesis Protocol

The standard laboratory synthesis of this compound involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[2]

Experimental Procedure

Materials:

-

2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol)

-

Sodium hydroxide (4.52 g, 113 mmol)

-

Dimethylimidazolidinone (10 mL)

-

2N Hydrochloric acid (approx. 7.5 mL)

-

Ice-water bath

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

Methodology:

-

A solution of 2,3,4-trifluorobenzoic acid in dimethylimidazolidinone is prepared in a suitable reaction vessel.

-

The solution is cooled to 0-5 °C using an ice-water bath while stirring.

-

Solid sodium hydroxide is added portion-wise to the cooled solution, maintaining the temperature.

-

Following the complete addition of sodium hydroxide, the reaction mixture is heated to 120 °C and maintained for 2 hours.

-

The progress of the reaction is monitored by TLC until the starting material is fully consumed.

-

Upon completion, the reaction mixture is allowed to cool to ambient temperature.

-

The mixture is then acidified to a pH of 5-6 with 2N hydrochloric acid, resulting in the precipitation of a white solid.

-

The precipitate is collected by vacuum filtration.

-

The collected solid is washed with an excess of water to remove any inorganic impurities.

-

The final product is dried to yield this compound.

A typical yield for this reaction is approximately 3.6 g (73.4%).[2]

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthetic pathway for this compound.

Application in Drug Discovery and Development

The primary application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics.[3][4] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The fluorine atoms introduced from this precursor are known to enhance the potency and pharmacokinetic profile of the resulting antibiotics.

Generalized Synthetic Pathway to Quinolone Core Structures

The diagram below outlines a generalized synthetic route from a substituted benzoic acid, such as this compound, to the core structure of a quinolone antibiotic. This multi-step process is fundamental in the production of many modern antibacterial drugs.

References

Spectroscopic and Spectrometric Characterization of 3,4-Difluoro-2-hydroxybenzoic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the characterization of 3,4-Difluoro-2-hydroxybenzoic acid. This document includes a summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication of these analyses. Visual diagrams are included to illustrate the analytical workflow for the characterization of this compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of fluorinated benzoic acid derivatives.

Introduction

This compound is a fluorinated derivative of salicylic acid. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making such compounds of great interest in medicinal chemistry and materials science. Accurate and thorough analytical characterization is paramount to confirm the identity, purity, and structure of synthesized this compound. This guide presents the fundamental spectroscopic and spectrometric data required for its unambiguous identification.

Spectroscopic and Spectrometric Data

The following sections summarize the key analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.94-7.01 | m | 1H | Aryl-H |

| 7.64-7.68 | m | 1H | Aryl-H |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Predicted values are not currently available. Experimental determination is recommended. | C |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3208.9 | O-H stretch (hydroxyl) |

| 1654.1 | C=O stretch (carboxylic acid) |

| 1625.7 | C=C stretch (aromatic) |

| 1315.2 | C-O stretch |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 175.02013 |

| [M+Na]⁺ | 197.00207 |

| [M-H]⁻ | 173.00557 |

| [M+NH₄]⁺ | 192.04667 |

| [M+K]⁺ | 212.97601 |

Data Source: Predicted by computational methods.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques described in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer (or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: Mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent mixture compatible with the mobile phase.

-

If necessary, add a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) to the sample solution to promote ionization.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate or introduce it via a liquid chromatography system.

-

Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate m/z range to include the expected molecular ion.

Data Processing:

-

Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

-

Confirm the molecular weight of the compound based on the observed m/z value.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationships in Structural Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3,4-Difluoro-2-hydroxybenzoic acid. Due to the limited availability of direct quantitative data for this specific compound, this guide incorporates information from structurally similar analogs to infer its physicochemical properties. Furthermore, it offers detailed experimental protocols for the systematic evaluation of its solubility and stability, adhering to industry-standard methodologies.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that influences the bioavailability, formulation, and efficacy of a drug substance. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For a drug to be absorbed, it must first be in solution.

Stability refers to the capacity of a drug substance to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Stability studies are essential to ensure the safety and efficacy of a pharmaceutical product.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 189283-51-0 | [1] |

| Molecular Formula | C₇H₄F₂O₃ | [1] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Melting Point | 177-179 °C | [1] |

| Boiling Point | 282 °C | [1] |

| Density | 1.600 g/cm³ | [1] |

Solubility Profile

Qualitative Solubility Assessment:

Based on the solubility of analogous compounds, this compound is expected to be:

-

Sparingly soluble in water : The aromatic ring and fluorine atoms likely reduce its aqueous solubility compared to unsubstituted benzoic acid.

-

Soluble in polar organic solvents : Solvents such as methanol, ethanol, and acetone are likely to be good solvents due to their ability to engage in hydrogen bonding.[3][4]

-

Slightly soluble in non-polar organic solvents : Limited solubility is expected in solvents like chloroform.[4]

The table below presents qualitative solubility data for closely related difluorobenzoic acid isomers, which can serve as a useful reference.

| Compound | Water Solubility | Organic Solvent Solubility |

| 2,4-Difluorobenzoic acid | Sparingly soluble | Soluble in ethanol and acetone.[3] |

| 3,4-Difluorobenzoic acid | Slightly soluble in cold water | Slightly soluble in chloroform and methanol.[4] |

Stability Profile

The stability of fluorinated benzoic acids is generally considered to be good under standard storage conditions.[5] The introduction of fluorine atoms into the benzoic acid structure can enhance thermal stability.[5] However, as with any active pharmaceutical ingredient (API), a thorough stability testing program is crucial to determine its shelf-life and appropriate storage conditions.

Factors that can affect the stability of this compound include:

-

pH : The carboxylic acid group's ionization state is pH-dependent, which can influence its reactivity and degradation pathways.

-

Temperature : Elevated temperatures can accelerate degradation reactions.

-

Light : Exposure to UV or visible light can induce photolytic degradation.

-

Oxidizing agents : The phenolic hydroxyl group may be susceptible to oxidation.

Experimental Protocols

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of the selected solvents (e.g., water, phosphate buffer at various pHs, methanol, ethanol, acetone, acetonitrile).

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported as the mean concentration from samples where equilibrium has been established.

Stability Testing: ICH Guideline Approach

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances.

Methodology:

-

Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and its solution to light sources as specified in ICH Q1B guidelines.

-

-

Accelerated Stability Study:

-

Store the compound under accelerated conditions (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) for a minimum of 6 months.

-

Analyze samples at specified time points (e.g., 0, 3, and 6 months).

-

-

Long-Term Stability Study:

-

Store the compound under the intended long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) for a minimum of 12 months.

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

-

Analytical Method: A stability-indicating analytical method (typically HPLC) must be used to separate and quantify the parent compound and any degradation products.

Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

References

A Comprehensive Technical Review of 3,4-Difluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and spectroscopic characterization. While direct biological studies on this specific compound are limited, this document explores the potential therapeutic applications by drawing parallels with structurally related hydroxybenzoic acid derivatives known for their antimicrobial, antioxidant, and cytotoxic activities. Detailed experimental protocols for its synthesis and characterization are provided, alongside proposed methodologies for screening its potential biological activities. This guide aims to serve as a foundational resource for researchers interested in the exploration and application of this compound in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 3,4-difluorosalicylic acid, is a white crystalline solid. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 189283-51-0 | [1] |

| Molecular Formula | C₇H₄F₂O₃ | [1] |

| Molecular Weight | 174.10 g/mol | [1] |

| Melting Point | 177-179 °C | [1] |

| Boiling Point | 282 °C | [1] |

| Density | 1.600 g/cm³ | [1] |

| Flash Point | 124 °C | [1] |

| Synonyms | 3,4-difluorosalicylic acid | [1] |

Synthesis and Characterization

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of 2,3,4-trifluorobenzoic acid.[2]

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[2]

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Sodium hydroxide (solid)

-

Dimethylimidazolidinone (DMI)

-

2N Hydrochloric acid

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 5.0 g (28 mmol) of 2,3,4-trifluorobenzoic acid in 10 mL of dimethylimidazolidinone.

-

To the stirred solution, add 4.52 g (113 mmol) of solid sodium hydroxide batchwise, maintaining the temperature below 20 °C.

-

After the addition is complete, heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

Monitor the reaction progress by TLC to confirm the complete consumption of the starting material.

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of 5-6 by the slow addition of 2N hydrochloric acid.

-

A white solid will precipitate. Collect the solid by filtration.

-

Wash the collected solid with excess water and dry it under vacuum.

-

The final product is this compound, obtained as a white solid (yield: 3.6 g, 73.4%).

Caption: Synthetic workflow for this compound.

Spectroscopic and Crystallographic Data

The structure of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) | [2] |

| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) | [2] |

A single-crystal X-ray diffraction study has been reported, providing detailed insights into its molecular and crystal structure. The compound crystallizes in the monoclinic space group P2₁/c. An intramolecular O—H···O hydrogen bond is observed. In the crystal, inversion dimers linked by pairs of O—H···O hydrogen bonds generate R²₂(8) ring motifs. These dimers are further linked by C—H···O and C—H···F hydrogen bonds, forming sheets parallel to the (30-1) plane. These sheets are interconnected by aromatic π–π stacking interactions.

Potential Biological Activities and Screening Protocols

While no specific biological activities have been reported for this compound, its structural similarity to other biologically active hydroxybenzoic acids and fluorinated compounds suggests it may possess antimicrobial, antioxidant, and cytotoxic properties.[3][4][5][6] Its methoxy derivative, 3,4-Difluoro-2-methoxybenzoic acid, is utilized in the development of active pharmaceutical ingredients (APIs).[7] Furthermore, a structurally related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, is a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[8]

Proposed Antimicrobial Activity Screening

Based on the known antimicrobial properties of fluorinated quinolones and other hydroxybenzoic acid derivatives, this compound could be screened for its antibacterial and antifungal activities.[3][8]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Microbial Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the cultures to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Antioxidant Activity Screening

Many phenolic compounds, including hydroxybenzoic acids, exhibit antioxidant activity due to their ability to scavenge free radicals.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Proposed Cytotoxicity Screening

Fluorinated compounds are prevalent in anticancer drugs. Therefore, assessing the cytotoxic potential of this compound against cancer cell lines is a logical step.[5]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Potential Signaling Pathways

Based on the activities of similar hydroxybenzoic acids, this compound could potentially modulate signaling pathways involved in inflammation and oxidative stress. For instance, some dihydroxybenzoic acids are known to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Caption: Hypothetical Nrf2 signaling pathway modulation.

Conclusion

This compound is a readily synthesizable compound with well-defined chemical and physical properties. While direct biological data is currently lacking, its structural features and the known activities of related compounds strongly suggest its potential as a valuable scaffold in drug discovery. The experimental protocols and potential screening strategies outlined in this guide provide a solid foundation for future research into the therapeutic applications of this promising molecule. Further investigation into its antimicrobial, antioxidant, and cytotoxic properties is warranted to fully elucidate its potential in the development of new pharmaceutical agents.

References

- 1. 3,4-Difluoro-2-hydroxy-benzoic acid | CAS 189283-51-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. This compound | 189283-51-0 [chemicalbook.com]

- 3. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 3,4-Difluoro-2-methoxybenzoic acid [myskinrecipes.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery and history of 3,4-Difluoro-2-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a fine chemical intermediate with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and chemical properties.

Discovery and History

Despite a thorough review of the scientific literature and patent databases, specific details regarding the initial discovery and historical development of this compound (CAS Number: 189283-51-0) are not well-documented in publicly accessible records. The emergence of this and similar fluorinated benzoic acid derivatives likely occurred in the latter half of the 20th century, coinciding with the growing interest in fluorine chemistry for the development of bioactive compounds. Its primary role appears to be as a building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 189283-51-0 | [1][2] |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1][2] |

| Melting Point | 174-177 °C | [1] |

| Appearance | White solid | [1] |

| Synonyms | 3,4-Difluorosalicylic acid | [2] |

Synthesis

The most well-documented method for the synthesis of this compound is through the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluorobenzoic acid with a hydroxide group.

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 2,3,4-Trifluorobenzoic acid | 176.08 | 5.0 g | 28 mmol |

| Sodium hydroxide (NaOH) | 40.00 | 4.52 g | 113 mmol |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | 114.15 | 10 mL | - |

| 2N Hydrochloric acid (HCl) | - | 7.5 mL | - |

Procedure:

-

To a solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in 1,3-dimethyl-2-imidazolidinone (10 mL), solid sodium hydroxide (4.52 g, 113 mmol) was added portion-wise with stirring under cooling in an ice bath.

-

The reaction mixture was then heated to 120 °C and maintained at this temperature for 2 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Upon completion, the reaction mixture was cooled to room temperature.

-

The mixture was acidified to a pH of 5-6 with 2N hydrochloric acid (7.5 mL).

-

The resulting white precipitate was collected by filtration, washed with excess water, and dried to yield this compound.

Yield and Characterization:

| Parameter | Result |

| Yield | 3.6 g (73.4%) |

| Melting Point | 174-177 °C |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |

| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) |

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound from 2,3,4-trifluorobenzoic acid.

References

The Pivotal Role of 3,4-Difluoro-2-hydroxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, a versatile fluorinated aromatic carboxylic acid, has emerged as a critical building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two ortho-directing hydroxyl and carboxyl groups, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this scaffold highly sought after in drug discovery programs.

This technical guide provides an in-depth exploration of this compound as a precursor in organic synthesis. It details its synthesis, key reactions, and its application in the synthesis of the active pharmaceutical ingredient (API), lifitegrast. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the design and development of novel chemical entities.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 189283-51-0 | [1] |

| Molecular Formula | C₇H₄F₂O₃ | [2] |

| Molecular Weight | 174.10 g/mol | [3] |

| Melting Point | 174-177 °C | [1] |

| Appearance | White solid | [1] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. The characteristic spectral data are presented below.[1]

| Spectroscopy | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl) |

| IR (KBr) | 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O) |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom in a more heavily fluorinated precursor. A detailed experimental protocol for its synthesis from 2,3,4-trifluorobenzoic acid is provided below.

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Reagents and Equipment:

-

2,3,4-Trifluorobenzoic acid (5.0 g, 28 mmol)

-

Sodium hydroxide (4.52 g, 113 mmol)

-

Dimethylimidazolidinone (10 mL)

-

2N Hydrochloric acid (approx. 7.5 mL)

-

Ice bath

-

Reaction flask with stirring capability

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Filtration apparatus

-

Drying oven

Procedure:

-

A solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL) is prepared in a reaction flask and cooled in an ice bath with stirring.

-

Solid sodium hydroxide (4.52 g, 113 mmol) is added portion-wise to the cooled solution.

-

The reaction mixture is then heated to 120 °C and maintained at this temperature for 2 hours.

-

The progress of the reaction is monitored by TLC to ensure complete consumption of the starting material.

-

Upon completion, the mixture is cooled to room temperature.

-

The reaction mixture is acidified to a pH of 5-6 with 2N hydrochloric acid (approximately 7.5 mL), resulting in the precipitation of a white solid.

-

The precipitate is collected by filtration and washed with excess water.

-

The collected solid is dried to afford this compound.

Quantitative Data:

| Product | Yield | Melting Point |

| This compound | 3.6 g (73.4%) | 174-177 °C |

Application in the Synthesis of Lifitegrast: A Case Study

This compound is a key precursor in the synthesis of Lifitegrast, an LFA-1 antagonist used for the treatment of dry eye disease.[4] The difluorohydroxybenzoyl moiety is a crucial component of the final drug molecule, contributing to its binding affinity and overall efficacy. While the exact commercial synthesis of lifitegrast may vary, a plausible synthetic route involving the amide coupling of a derivative of this compound is outlined below.

Lifitegrast Synthesis Overview

The synthesis of lifitegrast involves the coupling of three key fragments. One of these fragments is derived from this compound. A crucial step in the synthesis is the formation of an amide bond between the carboxylic acid and an amine.

General Amide Coupling Reaction:

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of pharmaceuticals.[5] This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents.[6]

Caption: General workflow for an amide coupling reaction.

Experimental Protocol: Amide Coupling with a this compound Derivative

The following is a representative protocol for an amide coupling reaction, a key step in the synthesis of lifitegrast analogs.[7] This specific example illustrates the coupling of an amine with a benzofuran-6-sulfonyl chloride, but the principles are directly applicable to the coupling of this compound with a suitable amine partner.

Reagents and Equipment:

-

Amine intermediate (e.g., (S)-2-(5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) benzyl propanoate hydrochloride)

-

This compound (or its activated derivative)

-

Coupling reagent (e.g., HATU, EDC/HOBt)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Reaction vessel with inert atmosphere capability (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification (e-g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of the amine intermediate in an appropriate solvent (e.g., DCM), a base (e.g., TEA) and a coupling reagent (e.g., HATU) are added.

-

The solution is stirred at room temperature for a designated period (e.g., 3 hours) to allow for the activation of the carboxylic acid (if starting from the acid) or to prepare the amine for coupling.

-

The activated carboxylic acid derivative (e.g., 3,4-difluoro-2-hydroxybenzoyl chloride, or the free acid if using in-situ activation) is then added to the reaction mixture.

-

The reaction is stirred at room temperature under an inert atmosphere until completion, as monitored by an appropriate technique (e.g., TLC or LCMS).

-

Upon completion, the reaction mixture is subjected to an aqueous workup and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired amide.

Quantitative Data for a Representative Lifitegrast Synthesis Step:

While a direct yield for a step starting with this compound is not explicitly detailed in the provided search results, a scalable commercial process for lifitegrast reports an overall yield of 66% over multiple steps.[8] Individual amide coupling steps in related syntheses often proceed with high yields, frequently exceeding 80-90% under optimized conditions.

Mechanism of Action of Lifitegrast: Targeting the Inflammatory Cascade in Dry Eye Disease

Lifitegrast functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. LFA-1 is an integrin receptor found on the surface of T-cells.[9] In dry eye disease, inflammation plays a key role. The interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on the surface of corneal and conjunctival cells, is a critical step in the recruitment and activation of T-cells to the ocular surface.[4][10] This T-cell infiltration leads to the release of pro-inflammatory cytokines, perpetuating the inflammatory cycle and causing the signs and symptoms of dry eye disease.[9]

Lifitegrast binds to LFA-1, blocking its interaction with ICAM-1.[1][10] This inhibition of the LFA-1/ICAM-1 binding disrupts the immunological synapse, thereby reducing T-cell activation, migration, and the subsequent release of inflammatory mediators.[9][11]

Signaling Pathway Diagram:

Caption: Mechanism of action of Lifitegrast in inhibiting T-cell mediated inflammation.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique electronic and steric properties, conferred by the fluorine and hydroxyl substituents, make it an attractive starting material for creating molecules with enhanced biological activity and improved pharmacokinetic profiles. The successful application of this building block in the synthesis of the FDA-approved drug lifitegrast underscores its importance in modern medicinal chemistry. A thorough understanding of its synthesis, reactivity, and the biological context of its derivatives will continue to fuel innovation in the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Improved Synthesis Route for Lifitegrast - ChemistryViews [chemistryviews.org]

- 3. Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lifitegrast: First LFA-1/ICAM-1 antagonist for treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. peptide.com [peptide.com]

- 7. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Lifitegrast? [synapse.patsnap.com]

- 11. accessh.org [accessh.org]

Methodological & Application

Synthetic Routes for 3,4-Difluoro-2-hydroxybenzoic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry due to the unique physicochemical properties imparted by fluorine atoms. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Within this context, 3,4-difluoro-2-hydroxybenzoic acid and its derivatives represent a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory research. The electron-withdrawing nature of the fluorine atoms, combined with the hydrogen-bonding capabilities of the hydroxyl and carboxylic acid groups, provides a unique platform for designing targeted enzyme inhibitors and other bioactive molecules. This document provides detailed synthetic protocols for this compound and its ester and amide derivatives, along with an overview of their potential applications in drug discovery.

Data Presentation: Summary of Synthetic Routes

| Product | Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) |

| This compound | 2,3,4-Trifluorobenzoic acid | Sodium hydroxide | Dimethylimidazolidinone | 120°C, 2 h | 73.4 |

| Methyl 3,4-Difluoro-2-hydroxybenzoate | This compound | Thionyl chloride | Methanol | 70°C, 1 h | ~85-95 (estimated) |

| 3,4-Difluoro-2-hydroxybenzamide | Methyl 3,4-Difluoro-2-hydroxybenzoate | Amine (e.g., n-octylamine) | Aprotic organic solvent (e.g., diethyl ether) | 130-170°C | Not specified |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,3,4-Trifluorobenzoic acid via nucleophilic aromatic substitution.

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Sodium hydroxide (solid)

-

Dimethylimidazolidinone (DMI)

-

2N Hydrochloric acid

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and flask

-

Filtration paper

-

pH paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in dimethylimidazolidinone (10 mL).

-

Cool the solution in an ice bath with stirring.

-

Carefully add solid sodium hydroxide (4.52 g, 113 mmol) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 120°C.

-

Maintain the temperature at 120°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Slowly acidify the mixture to a pH of 5-6 with 2N hydrochloric acid (approximately 7.5 mL). A white solid will precipitate.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with an excess of deionized water to remove any remaining salts.

-

Dry the purified solid to obtain this compound. The expected yield is approximately 3.6 g (73.4%).[1]

Characterization:

-

Melting Point: 174-177 °C[1]

-

¹H-NMR (400 MHz, DMSO-d6): δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)[1]

-

IR (KBr): 3208.9 cm⁻¹ (O-H), 1654.1 cm⁻¹ (C=O), 1625.7 cm⁻¹ (C=C, aromatic), 1315.2 cm⁻¹ (C-O)[1]

Protocol 2: Synthesis of Methyl 3,4-Difluoro-2-hydroxybenzoate (Esterification)

This protocol details the esterification of this compound using methanol in the presence of thionyl chloride.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Thionyl chloride

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled solution with stirring.

-

After the addition is complete, heat the mixture to 70°C and reflux for 1 hour.

-

Cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound, methyl 3,4-difluoro-2-hydroxybenzoate.

Protocol 3: Synthesis of 3,4-Difluoro-2-hydroxybenzamide (Amidation)

This protocol describes a general method for the amidation of a methyl ester derivative of a salicylic acid, which can be adapted for methyl 3,4-difluoro-2-hydroxybenzoate.

Materials:

-

Methyl 3,4-Difluoro-2-hydroxybenzoate

-

Primary amine (e.g., n-octylamine, n-decylamine)

-

Aprotic organic solvent (e.g., diethyl ether)

Equipment:

-

Reaction vessel suitable for high-temperature reactions

-

Distillation apparatus

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, combine methyl 3,4-difluoro-2-hydroxybenzoate with the desired primary amine.

-

An aprotic organic solvent can be used if necessary.

-

Heat the reaction mixture to a temperature between 130°C and 170°C.[2]

-

During the reaction, methanol will be formed as a byproduct. Remove the methanol by distillation to drive the reaction to completion.

-

After the reaction is complete, cool the mixture.

-

The crude product can be purified by standard methods such as recrystallization or column chromatography.

Mandatory Visualization

Logical Workflow for Synthesis of this compound Derivatives```dot

Caption: Mechanism of α-amylase inhibition by hydroxybenzoic acid derivatives.

References

Application Notes and Protocols for 3,4-Difluoro-2-hydroxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, also known as 3,4-difluorosalicylic acid, is a fluorinated aromatic carboxylic acid. The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. While specific biological targets and therapeutic applications for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active hydroxybenzoic acids suggests its potential as a valuable scaffold or intermediate in drug discovery.

These application notes provide a summary of its chemical properties, a detailed synthesis protocol, and generalized experimental protocols for screening its potential biological activities based on the known applications of structurally related compounds.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 189283-51-0 | [1][2] |

| Molecular Formula | C₇H₄F₂O₃ | [2] |

| Molecular Weight | 174.10 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 174-179 °C | [1][2] |

| Boiling Point | 282 °C | [2] |

| Density | 1.600 g/cm³ | [2] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO) | |

| SMILES | OC(=O)c1ccc(F)c(F)c1O | [3] |

| InChI Key | GWOOBUWKTOCYKY-UHFFFAOYSA-N | [3] |

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a trifluorinated precursor. The following protocol is adapted from established procedures.[1]

Reaction: Synthesis of this compound from 2,3,4-Trifluorobenzoic acid.

Materials:

-

2,3,4-Trifluorobenzoic acid

-

Sodium hydroxide (NaOH)

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

2N Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, dissolve 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 28 mmol) in 1,3-dimethyl-2-imidazolidinone (10 mL).

-

Cool the solution in an ice bath with stirring.

-

Slowly add solid sodium hydroxide (e.g., 4.52 g, 113 mmol) in portions, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 120 °C.

-

Maintain this temperature for approximately 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice water.

-

Acidify the mixture to a pH of 5-6 using 2N hydrochloric acid while stirring. A white solid should precipitate.[1]

-

Collect the white solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with excess deionized water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound. The expected yield is approximately 73%.[1]

-

The structure of the product can be confirmed by ¹H-NMR and IR spectroscopy.[1]

Potential Medicinal Chemistry Applications and Screening Protocols

Based on the biological activities of other fluorinated and non-fluorinated hydroxybenzoic acids, this compound could be investigated for a variety of medicinal chemistry applications. Below are some hypothetical applications and generalized protocols for initial screening.

Enzyme Inhibition

Hydroxybenzoic acid derivatives have been shown to inhibit various enzymes. For instance, some derivatives exhibit inhibitory activity against α-amylase and cyclooxygenase. The fluorine substituents on the compound of interest may enhance its binding to specific enzyme targets.

Generalized Protocol for Enzyme Inhibition Screening (e.g., α-Amylase):

This protocol outlines a general method to screen for the inhibition of α-amylase, an enzyme relevant to the management of type 2 diabetes.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (e.g., pH 6.9)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the test compound at various concentrations, the positive control (acarbose), and a vehicle control (solvent alone).

-

Add the α-amylase solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding the starch solution to each well.

-

Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the same temperature.

-

Stop the reaction by adding the DNSA reagent.

-

Heat the plate (e.g., at 95 °C for 10 minutes) to allow for color development.

-

After cooling to room temperature, measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-